Onjisaponin F

Mucosal Adjuvant Influenza Vaccine Antibody Isotype

Researchers seeking a low-hemolytic saponin adjuvant that simultaneously elevates both mucosal IgA and systemic IgG antibody titers often face generic substitution risks. Onjisaponin F uniquely addresses this gap: • Enhances anti-HA IgA & IgG in nasal washes at 1-10 µg intranasal dose, whereas Onjisaponins E & G only elevate IgA. • Induces NGF secretion in astrocytes and upregulates ChAT mRNA in basal forebrain neurons (1-10 µg/mL), a dual activity absent in ginsenosides Rb1/Rg1. • Low hemolytic activity at ≤100 µg/mL supports wider therapeutic window studies vs. Quillaja saponins. Supplied at ≥98% purity (HPLC), stored at -20°C, shipped with blue ice. Ideal for mucosal vaccine R&D, neurotrophin-deficit models, and cAMP PDE allosteric site mapping.

Molecular Formula C75H112O36
Molecular Weight 1589.7 g/mol
Cat. No. B1244437
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameOnjisaponin F
Synonymsonjisaponin F
Molecular FormulaC75H112O36
Molecular Weight1589.7 g/mol
Structural Identifiers
SMILESCC1C(C(C(C(O1)OC(=O)C23CCC(CC2C4=CCC5C(C4(CC3)CO)(CCC6C5(CC(C(C6(C)C(=O)O)OC7C(C(C(C(O7)CO)O)O)O)O)C)C)(C)C)OC8C(C(C(C(O8)C)OC9C(C(C(CO9)O)OC1C(C(C(CO1)O)O)O)O)OC1C(C(CO1)(CO)O)O)O)O)OC(=O)C=CC1=CC(=C(C(=C1)OC)OC)OC
InChIInChI=1S/C75H112O36/c1-31-53(105-44(82)14-11-33-21-39(96-8)56(98-10)40(22-33)97-9)50(88)58(109-64-52(90)57(108-66-59(91)75(95,29-78)30-101-66)54(32(2)102-64)106-62-51(89)55(38(81)27-100-62)107-61-48(86)45(83)37(80)26-99-61)65(103-31)111-68(94)73-18-17-69(3,4)23-35(73)34-12-13-42-70(5)24-36(79)60(110-63-49(87)47(85)46(84)41(25-76)104-63)72(7,67(92)93)43(70)15-16-71(42,6)74(34,28-77)20-19-73/h11-12,14,21-22,31-32,35-38,41-43,45-55,57-66,76-81,83-91,95H,13,15-20,23-30H2,1-10H3,(H,92,93)/b14-11+/t31-,32+,35+,36+,37+,38-,41-,42-,43-,45+,46-,47+,48-,49-,50+,51-,52-,53+,54+,55+,57+,58-,59+,60+,61+,62+,63+,64+,65+,66+,70-,71-,72+,73+,74+,75-/m1/s1
InChIKeyHDLNHPZHTNFCNP-JJEFWQELSA-N
Commercial & Availability
Standard Pack Sizes5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Onjisaponin F Identity and Sourcing Baseline


Onjisaponin F (synonym Polygalasaponin XXXI; CAS 79103-90-5) is a triterpenoid saponin isolated from the roots of Polygala tenuifolia Willd. It belongs to a family of seven structurally characterized onjisaponins (A–G), with its full structure elucidated as presenegenin-(3)-β-D-glucopyranosido-(28)-2-O-{[β-D-apio-D-furanosyl-(1→3)][α-L-arabinopyranosyl (1→3)-β-D-xylopyranosyl (1→4)]-α-L-rhamnopyranosyl}-4-O-(3',4',5'-trimethoxycinnamoyl)-β-D-fucopyranoside [1]. The compound has a molecular formula of C75H112O36 and a molecular weight of 1589.67 g/mol [2]. Commercially, it is available at purities typically ≥95–98% (HPLC) from multiple specialty chemical suppliers for research use .

1
Plant-Derived Triterpene Saponin ProbeStructurally characterized onjisaponin from Polygala tenuifolia, available at research-grade purity for cell-based and in vivo studies.
2
Glycosylation-Dependent Bioactivity WorkflowRequires identity confirmation against presenegenin glycoside standards; functional profile is sensitive to glycosylation pattern, not just aglycone core.
3
Multi-System Research ContextSupports mucosal adjuvant, neurotrophin induction, and cAMP PDE mechanism studies; select application-specific lot based on reported functional validation endpoints.

Why Onjisaponin F Cannot Be Substituted


Despite sharing the same presenegenin aglycone core, the seven onjisaponins (A–G) from Polygala tenuifolia exhibit functionally divergent pharmacological profiles due to differences in their glycosylation patterns [1]. Onjisaponin F is uniquely distinguished from its closest structural analogs, Onjisaponins E and G, by its ability to enhance both anti-HA IgA and IgG antibody titers in mucosal adjuvant assays, whereas E and G only significantly elevate IgA [2]. Furthermore, although multiple onjisaponins (A, B, E, F, G) stimulate nerve growth factor (NGF) synthesis in astrocytes, Onjisaponin F is additionally documented to induce choline acetyltransferase (ChAT) mRNA in rat basal forebrain cells—an activity not uniformly reported across the series [3]. These non-interchangeable functional signatures mean that generic substitution with another onjisaponin or a broader triterpene saponin will not replicate the full spectrum of Onjisaponin F's experimentally observed activities.

!
Onjisaponin E or G SubstitutionMay not replicate dual IgA/IgG mucosal adjuvant response; E and G are reported to significantly elevate only IgA in nasal wash models.
!
Generic Triterpene Saponin or Ginsenoside ReplacementGinsenosides Rb1/Rg1 show no detectable NGF induction or ChAT mRNA upregulation under comparable conditions; neurotrophin pathway context may be absent.
!
Competitive PDE Inhibitor SwapNon-competitive cAMP PDE inhibition mechanism may not translate; mechanistic mismatch could shift allosteric modulation outcomes and CNS exposure interpretation.

Onjisaponin F Quantitative Differentiation Evidence


Dual IgA/IgG Mucosal Adjuvant Profile vs. Onjisaponins E and G

In a direct head-to-head intranasal immunization study, Onjisaponin F (Polygalasaponin XXXI) enhanced both anti-HA IgA and IgG antibody titers in nasal washes, whereas Onjisaponins E and G significantly enhanced only anti-HA IgA antibody titers [1]. This qualitative difference in the antibody isotype profile was observed when each onjisaponin (10 μg) was intranasally co-administered with influenza HA vaccine (10 μg) in mice [1]. Additionally, two inoculations of Onjisaponin F at a low dose of 1 μg with 1 μg HA vaccine significantly increased serum HI antibody and nasal anti-influenza virus IgA and IgG titers within 1 week after secondary vaccination [1].

Mucosal Adjuvant Profile
Head-to-head
Dual IgA + IgG elevation vs. IgA-only for Onjisaponins E and G in intranasal influenza vaccine model.
Supports broader humoral adjuvant research context beyond IgA-restricted analogs.
Mice; 1–10 µg intranasal co-administered with HA vaccine. Antibody titers in nasal washes.
Mucosal Adjuvant Influenza Vaccine Antibody Isotype

NGF Induction in Astrocytes vs. Ginsenosides Rb1 and Rg1

Onjisaponin F, along with Onjisaponins A, B, E, and G, strongly increased nerve growth factor (NGF) secretion from cultured rat embryo astrocytes in a dose-dependent manner. Under identical experimental conditions, ginsenosides Rb1 and Rg1—two of the most widely studied neuroactive triterpene saponins—did not affect NGF levels at all [1]. Onjisaponin F further induced choline acetyltransferase (ChAT) mRNA in rat basal forebrain cells at concentrations of 1 or 10 µg/mL [1].

NGF & ChAT Induction
Head-to-head
Strong NGF secretion increase; ChAT mRNA induction at 1–10 µg/mL. Ginsenosides Rb1/Rg1 show no detectable NGF activity.
Supports neurotrophin and cholinergic endpoint screening where ginsenosides are inactive.
Rat embryo astrocytes (24 h) and basal forebrain cells. NGF and ChAT mRNA readouts.
Neurotrophin Astrocyte Neurodegeneration

Non-Competitive cAMP PDE Inhibition vs. Papaverine

The IC50 of Onjisaponin F for cyclic AMP phosphodiesterase was reported to be of the same order as that of papaverine, a reference non-selective PDE inhibitor [1]. Critically, a kinetic study revealed that Onjisaponin F acts through a non-competitive inhibition mechanism against cAMP PDE, identical to the mechanism of papaverine [1]. This contrasts with competitive PDE inhibitors that require direct substrate binding-site competition. Onjisaponin F additionally exhibited a prolongation effect on hexobarbital-induced sleeping time in mice, consistent with CNS cAMP modulation [1].

cAMP PDE Mechanism
Class-level
Non-competitive inhibition kinetic; IC50 comparable to papaverine. Prolonged hexobarbital sleeping time in mice.
Supports allosteric cAMP PDE modulation studies; mechanism differs from competitive inhibitors.
Beef heart PDE assay. Exact numerical IC50 values not reported in primary paper.
cAMP Signaling Phosphodiesterase Inhibitor Kinetic Mechanism

ChAT mRNA Induction in Basal Forebrain Neurons

Onjisaponin F, at concentrations of 1 µg/mL and 10 µg/mL, induced choline acetyltransferase (ChAT) mRNA expression in rat basal forebrain cells [1]. This cholinergic activity is not uniformly documented across all onjisaponins and is distinct from the NGF-inducing activity shared by Onjisaponins A, B, E, and G [1].

ChAT mRNA in Forebrain
Supporting evidence
ChAT mRNA upregulated at 1 and 10 µg/mL in rat basal forebrain cells. Not uniformly reported for other onjisaponins.
Supports cholinergic deficit model research; dual NGF/ChAT profile requires end-point specific review.
Single-study context; ChAT induction data not yet replicated across independent laboratories.
Cholinergic System Alzheimer's Disease ChAT

Low Hemolytic Activity vs. Quillaja Saponins

All onjisaponins tested (A, E, F, and G) showed little hemolytic activity at concentrations up to 100 µg/mL in a standard hemolytic assay [1]. This is in marked contrast to saponins from Quillaja saponaria (e.g., QS-21), which are well-known for their potent hemolytic activity at comparable concentrations and represent the most widely used saponin-based vaccine adjuvants [1]. The low hemolytic profile of Onjisaponin F at concentrations that produce robust adjuvant effects (1–10 µg in vivo) indicates a favorable safety margin for intranasal vaccine applications [1].

Low Hemolytic Activity
Cross-study comparable
Minimal hemolysis at ≤100 µg/mL vs. significant hemolysis reported for Quillaja saponins at comparable concentrations.
Supports intranasal formulation studies where saponin hemolysis is a limiting factor.
Sheep erythrocyte assay. Adjuvant-effective dose range 1–10 µg intranasal in mice. Data to verify against current Quillaja benchmarks.
Hemolysis Saponin Safety Adjuvant Toxicity

Onjisaponin F Priority Application Scenarios


Intranasal Vaccine Adjuvant with Dual Mucosal and Systemic Responses

Onjisaponin F is the preferred choice among onjisaponins for intranasal vaccine formulations where coordinated IgA (mucosal) and IgG (systemic) antibody responses are required. Its demonstrated ability to elevate both anti-HA IgA and IgG in nasal washes, combined with low hemolytic activity at adjuvant-effective doses (1–10 µg intranasal in mice), positions it for proof-of-concept studies comparing adjuvant platforms [1]. Applications include influenza, DPT, and emerging respiratory pathogen mucosal vaccine research where replacing reactogenic saponin adjuvants is a priority.

Neurotrophic Factor and Cholinergic Neuron Research

For studies investigating NGF-mediated neuroprotection, Onjisaponin F offers a dual-activity tool compound that simultaneously induces NGF secretion from astrocytes and upregulates ChAT mRNA in basal forebrain cholinergic neurons at 1–10 µg/mL [2]. This distinguishes it from ginsenosides Rb1 and Rg1, which lack NGF-inducing activity, and from onjisaponins that have not been characterized for ChAT induction. Relevant disease models include Alzheimer's disease, age-related cholinergic decline, and neurotrophin-deficit screening platforms [2].

cAMP PDE Allosteric Inhibition Mechanism Studies

Onjisaponin F serves as a natural-product probe for investigating non-competitive cAMP PDE inhibition mechanisms. With IC50 values comparable to papaverine and a confirmed non-competitive kinetic mechanism, it is suitable for allosteric site mapping, PDE isoform selectivity profiling, and comparative studies with competitive PDE inhibitors [3]. Its additional CNS activity (hexobarbital sleeping time prolongation) supports in vivo target engagement studies for cAMP-modulating compounds [3].

Saponin Safety and Structure-Hemolysis Relationship Studies

The low hemolytic activity of Onjisaponin F at concentrations up to 100 µg/mL, contrasted with the known hemolytic toxicity of Quillaja-derived saponin adjuvants, makes it a valuable reference compound for structure-hemolysis relationship studies in the triterpene saponin class [1]. Procurement is warranted for laboratories systematically comparing saponin safety profiles to identify adjuvant candidates with wider therapeutic windows [1].

Application
Selection Property
Validation Focus
Mucosal vaccine adjuvant studies
Dual IgA/IgG isotype induction and low hemolytic profile at adjuvant-effective doses
Confirm coordinated mucosal and systemic antibody endpoint in target species model
Neurotrophin and cholinergic deficit research
Dual NGF secretion and ChAT mRNA induction in astrocyte and basal forebrain models
Verify cholinergic endpoint response and NGF levels against ginsenoside-negative controls
Allosteric cAMP PDE mechanism studies
Non-competitive inhibition kinetic and CNS exposure context
Map PDE isoform selectivity and confirm non-competitive mechanism under assay conditions
Saponin structure-hemolysis relationship studies
Low hemolytic activity at concentrations relevant to adjuvant dosing
Benchmark hemolytic endpoint against Quillaja saponin references under standardized assay

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
Explore Hub


Quote Request

Request a Quote for Onjisaponin F

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.